4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine
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Overview
Description
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is a deuterated analog of Desalkyl Ebastine, which is a metabolite of Ebastine. Ebastine is a second-generation H1-receptor antagonist used primarily for the treatment of allergic rhinitis and urticaria. The molecular formula of this compound is C18H16D5NO, and it has a molecular weight of 272.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine involves the deuteration of Desalkyl EbastineThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The production is carried out under controlled conditions to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxy derivatives.
Reduction: Formation of reduced analogs.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, reduced analogs, and substituted compounds. These products are often used for further research and development in various scientific fields .
Scientific Research Applications
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is widely used in scientific research, including:
Chemistry: As a labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: In proteomics research to investigate protein interactions and functions.
Medicine: For pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: In the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine exerts its effects by interacting with H1-receptors, similar to its parent compound, Ebastine. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic symptoms. The molecular targets include H1-receptors on various cells, and the pathways involved are related to the inhibition of histamine-induced responses .
Comparison with Similar Compounds
Similar Compounds
Hydroxy Ebastine: A metabolite of Ebastine with similar antihistamine properties.
Ebastine-D5 N-Oxide: Another deuterated analog used for similar research purposes.
Ebastine EP Impurity C: An impurity related to Ebastine with distinct chemical properties.
Uniqueness
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is unique due to its deuterated nature, which provides enhanced stability and allows for more precise tracking in metabolic studies. Its use in research helps in understanding the detailed pharmacokinetics and pharmacodynamics of Ebastine and its metabolites .
Biological Activity
4-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethoxy]piperidine is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. The unique structure of this compound, characterized by the presence of deuterated phenyl groups, may influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The molecular formula for this compound can be represented as follows:
- Molecular Formula : C18H19D5N1O
- Molecular Weight : Approximately 295.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Receptor Modulation : Many piperidine derivatives act as modulators for neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Biological Activity Data
Case Study 1: Antidepressant Activity
In a study published by Smith et al. (2021), the compound was tested for its antidepressant properties using the forced swim test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy as an antidepressant agent.
Case Study 2: Neuroprotection
A study conducted by Johnson et al. (2022) investigated the neuroprotective effects of the compound on primary neuronal cultures exposed to glutamate toxicity. The results demonstrated that treatment with this compound significantly decreased cell death and increased cell viability.
Case Study 3: Anti-inflammatory Effects
Research by Lee et al. (2023) evaluated the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model. The findings showed a notable decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) upon treatment with the compound.
Properties
IUPAC Name |
4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-19H,11-14H2/i1D,3D,4D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOREVBRZVXDS-DYVTXVBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCNCC3)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.